8-Bromochroman-4-amine
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Overview
Description
8-Bromochroman-4-amine, also known as 4-Amino-8-bromo-7-hydroxychromane, is a heterocyclic aromatic amine with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol. This compound has garnered interest due to its potential pharmaceutical properties and its role as a building block in medicinal chemistry.
Preparation Methods
The synthesis of 8-Bromochroman-4-amine involves several steps and can be achieved through various synthetic routes. One common method includes the bromination of chroman-4-one followed by amination. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amination step . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
8-Bromochroman-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into various reduced forms, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility in medicinal chemistry. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Bromochroman-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly for its potential therapeutic effects.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 8-Bromochroman-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
8-Bromochroman-4-amine can be compared with other similar compounds such as:
Chroman-4-one: A closely related compound with a similar structure but lacking the bromine and amine groups.
Thiochroman-4-one: Exhibits similar biological activities and can be considered a potential scaffold for various bioactive compounds.
Chromanone derivatives: These compounds share the chromanone scaffold and exhibit diverse pharmacological activities, making them valuable in drug development.
Properties
IUPAC Name |
8-bromo-3,4-dihydro-2H-chromen-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFUBLNCTFQBSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262944 |
Source
|
Record name | 8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-91-0 |
Source
|
Record name | 8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886762-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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